2-溴-2'-乙基苯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

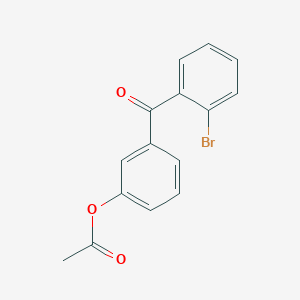

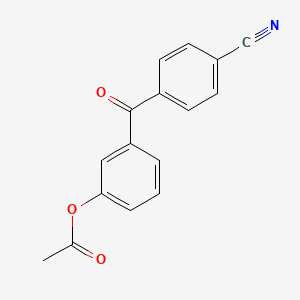

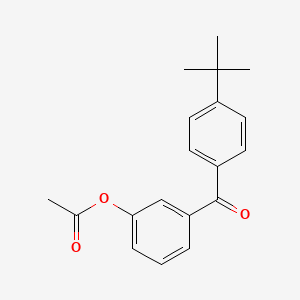

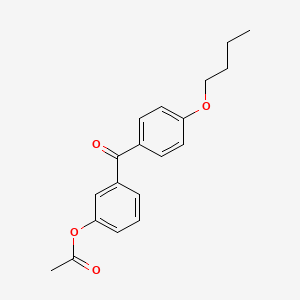

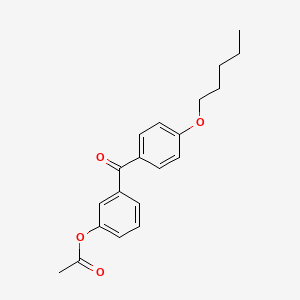

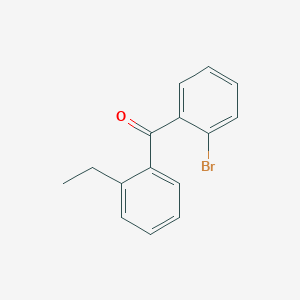

2-Bromo-2'-ethylbenzophenone is a chemical compound that is part of the broader family of bromobenzophenones. It is characterized by the presence of a bromine atom and an ethyl group attached to a benzophenone backbone. The compound is of interest in various chemical syntheses and reactions due to its potential as an intermediate in the formation of more complex organic molecules.

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-2'-ethylbenzophenone can be achieved through various methods. For instance, 2-bromoarylketones, which are structurally similar to 2-Bromo-2'-ethylbenzophenone, can be generated through photoinduced homolysis and can undergo Pschorr cyclization to yield fluorenones . Additionally, 2-bromophenols can be used in a palladium-catalyzed carbonylation reaction with epoxides to form 2,3-dihydrobenzodioxepinones . Another synthesis route involves the intramolecular cyclization of 2-(gem-dibromovinyl)phenols to give 2-bromobenzofurans using trace amounts of copper as a catalyst . These methods highlight the versatility of brominated aromatic compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of 2-Bromo-2'-ethylbenzophenone would consist of two aromatic rings connected by a carbonyl group, with a bromine atom and an ethyl group attached to the phenyl rings. The presence of these substituents can significantly influence the electronic properties of the molecule and its reactivity in various chemical reactions. For example, the substituents in the non-radical ring of 2-bromobenzophenones can stabilize the hydrofluorenyl pi-radical, promoting cyclization reactions .

Chemical Reactions Analysis

2-Bromo-2'-ethylbenzophenone and related compounds participate in a variety of chemical reactions. The photoinduced C-Br homolysis of 2-bromobenzophenones can lead to the formation of aryl radicals that undergo cyclization to produce fluorenones . Additionally, brominated compounds can be used in regioselective synthesis, such as the formation of 3-(bromomethylene)isobenzofuran-1(3H)-ones through bromocyclization of 2-alkynylbenzoic acids . These reactions demonstrate the reactivity of brominated intermediates in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-2'-ethylbenzophenone would be influenced by the presence of the bromine atom and the ethyl group. Bromine is a heavy atom that can impart significant mass to the molecule, potentially affecting its boiling and melting points. The ethyl group is a hydrophobic moiety that could influence the solubility of the compound in organic solvents. The electronic effects of these substituents would also affect the compound's reactivity in electrophilic and nucleophilic reactions. While the specific properties of 2-Bromo-2'-ethylbenzophenone are not detailed in the provided papers, the general trends observed in brominated aromatic compounds can be inferred .

科学研究应用

有机化学实验

羰基化合物的α-溴化反应是有机化学领域的重要课题 . 2-溴-2'-乙基苯乙酮作为苯乙酮的溴化衍生物,可用于实验教学,探索反应时间、反应温度和溴化剂用量对反应的影响 .

药物合成

溴苯乙酮衍生的α-溴化产物是有机合成中的重要中间体,在药物生产中有着广泛的应用 . 因此,2-溴-2'-乙基苯乙酮可用于合成各种药物化合物。

杀虫剂生产

与药物合成类似,2-溴-2'-乙基苯乙酮也可用于杀虫剂的生产 . 溴苯乙酮衍生物可作为合成各种杀虫剂化合物的关键中间体。

化学创新实验

2-溴-2'-乙基苯乙酮可用于化学创新实验,参与高年级本科生的实验 . 这些实验不仅巩固了他们的理论知识,而且加深了他们对有机反应原理的理解,培养了他们的科学素养、研究能力、创新能力以及对国际前沿趋势的及时了解 .

光谱研究

2-溴-2'-乙基苯乙酮可用于光谱研究和构象分析 . 这些研究可以通过红外光谱和密度泛函理论(DFT)进行 .

其他化学产品的生产

除了药物和杀虫剂之外,溴苯乙酮衍生的α-溴化产物在其他化学品的生产中也有广泛的应用 . 因此,2-溴-2'-乙基苯乙酮可用于合成各种其他化学化合物。

属性

IUPAC Name |

(2-bromophenyl)-(2-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRSWIKYICMVHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601279595 |

Source

|

| Record name | (2-Bromophenyl)(2-ethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951884-78-9 |

Source

|

| Record name | (2-Bromophenyl)(2-ethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)(2-ethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。